molecular formula C14H11NOS B6376172 2-Cyano-4-(3-methylthiophenyl)phenol CAS No. 1261891-50-2

2-Cyano-4-(3-methylthiophenyl)phenol

Cat. No.: B6376172
CAS No.: 1261891-50-2
M. Wt: 241.31 g/mol
InChI Key: HXDIGMWSVLKHOW-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-methylthiophenyl)phenol is a phenolic derivative characterized by a cyano (-CN) group at the 2-position and a 3-methylthiophenyl (-C₆H₄-SCH₃) substituent at the 4-position of the phenol ring. The methylthiophenyl group introduces sulfur-based electron-donating effects, while the cyano group acts as an electron-withdrawing moiety, influencing the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

2-hydroxy-5-(3-methylsulfanylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDIGMWSVLKHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-methylthiophenyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo various electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and hydroquinones.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyano-4-(3-methylthiophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-methylthiophenyl)phenol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and proteins that can interact with the phenol and cyano groups.

    Pathways Involved: The compound can participate in redox reactions, nucleophilic addition, and electrophilic substitution, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Comparisons
  • Thiophene-Containing Analogs: Compound 3i from (2-Cyano-4-[2-(3,5-diethoxycarbonyl-6-methyl)pyridyl]-3-(2-thienyl)butyronitrile) shares a thienyl (thiophene-derived) group. However, the target compound’s 3-methylthiophenyl substituent includes a methyl-sulfur linkage, enhancing lipophilicity compared to the unsubstituted thienyl group in 3i. This difference may increase membrane permeability in biological systems .
  • Cyano-Substituted Phenols: 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol (, CAS: 1261931-97-8) features dual cyano groups and a fluorine atom.
  • Nitro-Substituted Derivatives: Compound 3e () includes a nitro (-NO₂) group, a stronger electron-withdrawing substituent than cyano.
2.2 Physical and Chemical Properties
Property 2-Cyano-4-(3-methylthiophenyl)phenol (Inferred) 3i (Thienyl Derivative) 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol
Molecular Formula C₁₄H₁₁NOS₂ (estimated) C₂₃H₂₃N₃O₄S C₁₄H₇FN₂O
Physical State Likely crystalline solid or oil White oil Solid (exact state unspecified)
Melting Point ~100–120°C (speculative) N/A (oil) Not reported
Solubility Low water solubility due to cyano and aromatic groups Soluble in organic solvents Low water solubility (fluorine may enhance slightly)
Key Functional Groups -CN, -SCH₃, -OH -CN, thienyl, pyridyl -CN, -F, -OH

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